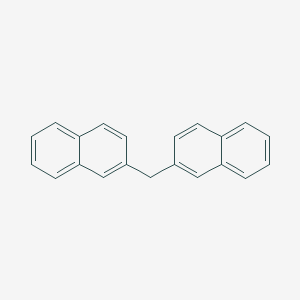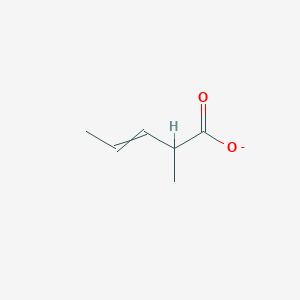![molecular formula C13H6O B14747954 12-Oxapentacyclo[8.3.1.0~2,9~.0~3,8~.0~11,13~]tetradeca-1,3,5,7,9,11(13)-hexaene CAS No. 241-83-8](/img/structure/B14747954.png)
12-Oxapentacyclo[8.3.1.0~2,9~.0~3,8~.0~11,13~]tetradeca-1,3,5,7,9,11(13)-hexaene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
12-Oxapentacyclo[8.3.1.0~2,9~.0~3,8~.0~11,13~]tetradeca-1,3,5,7,9,11(13)-hexaene is a complex organic compound characterized by its unique pentacyclic structure. This compound is notable for its stability and reactivity, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 12-Oxapentacyclo[8.3.1.0~2,9~.0~3,8~.0~11,13~]tetradeca-1,3,5,7,9,11(13)-hexaene typically involves multi-step organic reactions. One common method includes the cyclization of specific precursors under controlled conditions. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the correct formation of the pentacyclic structure .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger batches, ensuring purity, and implementing cost-effective measures. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
12-Oxapentacyclo[8.3.1.0~2,9~.0~3,8~.0~11,13~]tetradeca-1,3,5,7,9,11(13)-hexaene undergoes various types of chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas, palladium catalyst.
Nucleophiles: Halides, amines, and other nucleophilic species.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes .
Scientific Research Applications
12-Oxapentacyclo[8.3.1.0~2,9~.0~3,8~.0~11,13~]tetradeca-1,3,5,7,9,11(13)-hexaene has several applications in scientific research:
Mechanism of Action
The mechanism by which 12-Oxapentacyclo[8.3.1.0~2,9~.0~3,8~.0~11,13~]tetradeca-1,3,5,7,9,11(13)-hexaene exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other cellular components. The compound’s unique structure allows it to fit into binding sites and modulate biological pathways, leading to various physiological effects .
Comparison with Similar Compounds
Similar Compounds
- 10-Hydroxy-4-isopropyl-7,13,13-trimethyl-18-oxapentacyclo[9.5.2.0~1,12~.0~2,9~.0~4,8~]octadeca-2(9),6-diene-3,5,17-trione .
- (1S,2S,5R,8S,9R,10R,11S)-11-Methyl-6-methylene-12-oxo-13-oxapentacyclo[9.3.3.1~5,8~.0~1,10~.0~2,8~]octadecane-9-carboxylic acid .
Uniqueness
What sets 12-Oxapentacyclo[8.3.1.0~2,9~.0~3,8~.0~11,13~]tetradeca-1,3,5,7,9,11(13)-hexaene apart from similar compounds is its specific pentacyclic structure, which imparts unique chemical and physical properties. This structure allows for distinct reactivity patterns and interactions with biological molecules, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
241-83-8 |
|---|---|
Molecular Formula |
C13H6O |
Molecular Weight |
178.19 g/mol |
IUPAC Name |
12-oxapentacyclo[8.3.1.02,9.03,8.011,13]tetradeca-1,3,5,7,9,11(13)-hexaene |
InChI |
InChI=1S/C13H6O/c1-2-4-7-6(3-1)10-8-5-9(11(7)10)13-12(8)14-13/h1-4H,5H2 |
InChI Key |
UUUMOGDETXLTFX-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C3C4=CC=CC=C4C3=C1C5=C2O5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


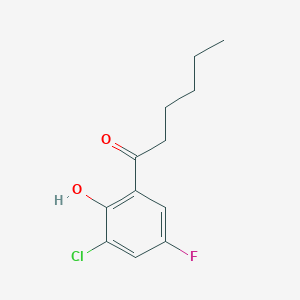



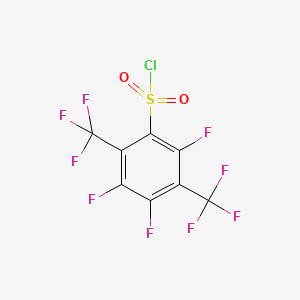
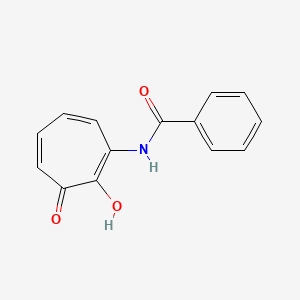
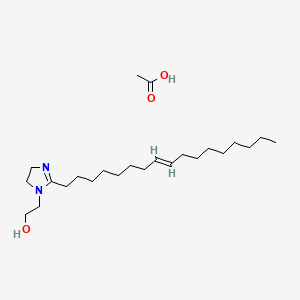
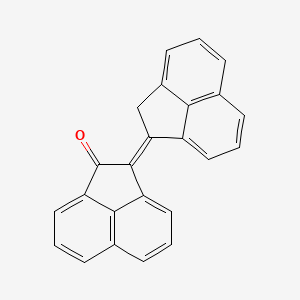
![[S(R)]-N-((S)-(2-(Diphenylphosphino)phenyl)(2,4,6-triisopropylphenyl)methyl)-N,2-dimethyl-2-propanesulfinamide](/img/structure/B14747940.png)
![N-[4-[3-(4-bromophenyl)prop-2-enoylamino]phenyl]benzamide](/img/structure/B14747946.png)
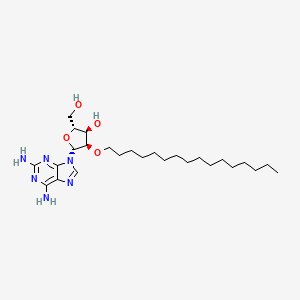
![5-[5-[(E)-(3-benzyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]furan-2-yl]-2-chlorobenzoic acid](/img/structure/B14747963.png)
